molecular formula C16H22ClN3O B3845164 2-[(4-Chloro-2-methylphenyl)amino]-N'-[(1Z)-2-methylcyclohexylidene]acetohydrazide

2-[(4-Chloro-2-methylphenyl)amino]-N'-[(1Z)-2-methylcyclohexylidene]acetohydrazide

Cat. No.: B3845164
M. Wt: 307.82 g/mol
InChI Key: MTIDDJZDQHDDMH-CYVLTUHYSA-N
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Description

2-[(4-Chloro-2-methylphenyl)amino]-N’-[(1Z)-2-methylcyclohexylidene]acetohydrazide is a chemical compound with the molecular formula C16H22ClN3O and a molecular weight of 307.818 Da . This compound is known for its unique structure, which includes a chloro-substituted phenyl ring and a cyclohexylidene group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-2-methylphenyl)amino]-N’-[(1Z)-2-methylcyclohexylidene]acetohydrazide typically involves the reaction of 4-chloro-2-methylaniline with acetohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-2-methylphenyl)amino]-N’-[(1Z)-2-methylcyclohexylidene]acetohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Chloro-2-methylphenyl)amino]-N’-[(1Z)-2-methylcyclohexylidene]acetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-2-methylphenyl)amino]-N’-[(1Z)-2-methylcyclohexylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Chloro-2-methylphenyl)amino]-N’-[(1Z)-2-methylcyclohexylidene]acetohydrazide is unique due to its combination of a chloro-substituted phenyl ring and a cyclohexylidene group. This unique structure imparts specific chemical properties and biological activities that are not observed in the similar compounds mentioned above .

Properties

IUPAC Name

2-(4-chloro-2-methylanilino)-N-[(Z)-(2-methylcyclohexylidene)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O/c1-11-5-3-4-6-15(11)19-20-16(21)10-18-14-8-7-13(17)9-12(14)2/h7-9,11,18H,3-6,10H2,1-2H3,(H,20,21)/b19-15-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIDDJZDQHDDMH-CYVLTUHYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1=NNC(=O)CNC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1CCCC/C1=N/NC(=O)CNC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Chloro-2-methylphenyl)amino]-N'-[(1Z)-2-methylcyclohexylidene]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-[(4-Chloro-2-methylphenyl)amino]-N'-[(1Z)-2-methylcyclohexylidene]acetohydrazide
Reactant of Route 3
2-[(4-Chloro-2-methylphenyl)amino]-N'-[(1Z)-2-methylcyclohexylidene]acetohydrazide
Reactant of Route 4
2-[(4-Chloro-2-methylphenyl)amino]-N'-[(1Z)-2-methylcyclohexylidene]acetohydrazide
Reactant of Route 5
2-[(4-Chloro-2-methylphenyl)amino]-N'-[(1Z)-2-methylcyclohexylidene]acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-[(4-Chloro-2-methylphenyl)amino]-N'-[(1Z)-2-methylcyclohexylidene]acetohydrazide

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